molecular formula C11H16N2O4 B2952745 2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid CAS No. 2567504-77-0

2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid

Cat. No.: B2952745
CAS No.: 2567504-77-0
M. Wt: 240.259
InChI Key: HOJUVGHDMFUCJZ-UHFFFAOYSA-N
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Description

2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an enoyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the enoyl group: The enoyl group can be introduced via an acylation reaction using acryloyl chloride or a similar reagent in the presence of a base such as triethylamine.

    Attachment of the amino acid moiety: The final step involves the coupling of the piperidine derivative with glycine or another amino acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]butanoic acid: Contains a butanoic acid moiety.

    2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]benzoic acid: Features a benzoic acid moiety.

Uniqueness

2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-9(14)13-5-3-8(4-6-13)11(17)12-7-10(15)16/h2,8H,1,3-7H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJUVGHDMFUCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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